molecular formula C22H22FNO B11579794 cyclohexyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone

cyclohexyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone

Cat. No.: B11579794
M. Wt: 335.4 g/mol
InChI Key: ZWSSWMBRNJBZOF-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The indole core can bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CYCLOHEXANECARBONYL-1-[(4-FLUOROPHENYL)METHYL]-1H-INDOLE is unique due to its specific structural features, including the cyclohexanecarbonyl and 4-fluorophenylmethyl groups. These modifications can enhance its biological activity and specificity compared to other indole derivatives .

Properties

Molecular Formula

C22H22FNO

Molecular Weight

335.4 g/mol

IUPAC Name

cyclohexyl-[1-[(4-fluorophenyl)methyl]indol-3-yl]methanone

InChI

InChI=1S/C22H22FNO/c23-18-12-10-16(11-13-18)14-24-15-20(19-8-4-5-9-21(19)24)22(25)17-6-2-1-3-7-17/h4-5,8-13,15,17H,1-3,6-7,14H2

InChI Key

ZWSSWMBRNJBZOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F

Origin of Product

United States

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